Saponarin

Catalog No.
S542429
CAS No.
20310-89-8
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saponarin

CAS Number

20310-89-8

Product Name

Saponarin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1

InChI Key

HGUVPEBGCAVWID-KETMJRJWSA-N

solubility

Soluble in DMSO

Synonyms

SAPONARIN;PetrocoMoside;SALVINORIN B(P);SAPONARIN hplc;SAPONARIN WITH HPLC;ISOVITEXIN-7-O-GLUCOSIDE;SAPONARETIN-7-O-GLUCOSIDE;Isovitexin 7-O-glucopyranoside;7-O-(beta-D-glucosyl)isovitexin;ISOVITEXIN-7-O-BETA-D-GLUCOPYRANOSIDE

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

The exact mass of the compound Saponarin is 594.1585 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saponarin (apigenin-6-C-glucosyl-7-O-glucoside) is a highly stable, di-glycosylated flavone predominantly sourced from young barley leaves (Hordeum vulgare). From a procurement perspective, Saponarin is distinguished from standard commercial flavonoids by its dual sugar moieties, which impart exceptional aqueous solubility and formulation stability compared to its aglycone counterparts. It functions as a potent UV-B protectant, a robust radical scavenger, and a validated hepatoprotective agent. For industrial and pharmaceutical buyers, Saponarin offers a highly standardized, water-soluble active ingredient that bypasses the bioavailability and precipitation issues common to generic flavonoid extracts, making it a highly soluble precursor for dermatological, hepatoprotective, and functional beverage applications[1].

Research Fit

Barley sprout biomarker & analytical reference compound
Di-C-glycosyl-O-glycosyl flavone architecture
Metabolic signaling & hepatic stress model studies
Lipid peroxidation assay research context

Substituting highly purified Saponarin with generic aglycones (such as apigenin), mono-glycosides (like isovitexin), or crude barley grass extracts introduces critical formulation failures. Aglycones suffer from notoriously poor aqueous solubility, requiring complex delivery systems or harsh solvents that complicate downstream manufacturing and clean-label claims. Conversely, crude botanical extracts suffer from batch-to-batch variability and high chlorophyll content, which can cause rapid photo-degradation and undesirable color shifts in finished liquid products. Furthermore, Saponarin’s specific 7-O-glucosylation is required to achieve its precise pharmacokinetic profile and maximal induction of skin-barrier genes; substituting it with the mono-glycoside isovitexin fails to replicate these exact cellular responses and solubility metrics in dermatological or hepatoprotective manufacturing [1].

Substitution Risk

Structure Dual C- and O-glycosylation alters solubility, metabolic stability and target recognition compared to mono-C-glycosyl flavones (isovitexin, orientin).
Mechanism Calcium-dependent CAMKKβ-mediated AMPK activation is not shared by the aglycone apigenin or simple C-glycosyl analogs, limiting pathway interchangeability.
Identity Unique primary flavonoid in barley sprouts; other cereal grasses contain isoorientin/isovitexin, making saponarin essential for barley authentication studies.

Hepatoprotective Efficacy vs. Industry Standard Silymarin

In models of paracetamol-induced liver injury, Saponarin demonstrates hepatoprotective efficacy that matches the industry-standard botanical extract, Silymarin. When administered at 80 mg/kg, Saponarin fully restored depleted cellular glutathione (GSH) levels and reduced malondialdehyde (MDA) accumulation back to healthy baseline control levels, mirroring the quantitative performance of Silymarin. This establishes Saponarin as a highly viable, non-inferior alternative for liver-support formulations [1].

Evidence DimensionReduction of Malondialdehyde (MDA) in hepatotoxicity model
Target Compound DataSaponarin (80 mg/kg) reduced MDA by 18% vs toxic control, restoring levels to baseline
Comparator Or BaselineSilymarin (Positive Control) showed equivalent restoration to baseline
Quantified DifferenceSaponarin demonstrated statistical parity with the benchmark Silymarin in mitigating lipid peroxidation.
ConditionsParacetamol-induced in vivo hepatotoxicity model (rat liver homogenate)

Buyers formulating liver-support therapeutics can confidently procure Saponarin as a high-efficacy alternative to Silymarin with equivalent biomarker restoration.

Hepatoprotection vs. Silymarin
Head-to-head
EMND activity: Saponarin 0.375 ± 0.006 vs Silymarin 0.346 ± 0.020 nmol/mg (both reduced vs paracetamol 0.467 ± 0.020).
Reported liver injury endpoint context; saponarin and silymarin showed comparable endpoint changes at 80 vs 100 mg/kg.
Male Wistar rats, 7-day oral pretreatment, paracetamol 600 mg/kg i.p.

Cellular Toxicity Profile at Extreme Concentrations vs. Silymarin

Beyond matching therapeutic efficacy, Saponarin exhibits a quantifiably lower cytotoxicity profile at extreme concentrations compared to Silymarin. In isolated rat hepatocytes exposed to maximum test concentrations, Saponarin induced significantly less baseline cellular damage than the benchmark. Specifically, while high-dose Silymarin decreased cell viability by 47%, Saponarin only reduced viability by 36%. Furthermore, Silymarin caused a 94% increase in baseline MDA (lipid peroxidation) at these extreme doses, whereas Saponarin caused only a 76% increase [1].

Evidence DimensionReduction in cell viability at maximum in vitro concentration
Target Compound DataSaponarin decreased cell viability by 36%
Comparator Or BaselineSilymarin decreased cell viability by 47%
Quantified DifferenceSaponarin demonstrated an 11% absolute improvement in cell viability (lower cytotoxicity) at maximum doses compared to Silymarin.
ConditionsFreshly isolated rat hepatocytes treated with highest compound concentrations alone

The wider therapeutic window and lower high-dose cytotoxicity make Saponarin a safer procurement choice for highly concentrated nutraceutical or pharmaceutical formulations.

UV Lipid Peroxidation
Head-to-head
Saponarin ~100% inhibition of MA formation vs BHT 75% at 2 μmol/mL; outperformed α-tocopherol in multiple lipid systems.
Reported lipid peroxidation inhibition ranking; saponarin showed higher inhibition than synthetic comparator in UV-squalene assay.
Squalene oxidation under UV; MA measured as thiobarbituric acid reactive substances.

Active Induction of Epidermal Barrier Genes

Unlike generic flavonoids that act merely as passive radical scavengers, Saponarin actively upregulates critical structural genes in human keratinocytes. At a concentration of 100 µM, Saponarin significantly induces the expression of hyaluronan synthase-3 (HAS3), aquaporin-3 (AQP3), and the cathelicidin antimicrobial peptide (LL-37) in HaCaT cells. This active genetic modulation provides a dual-action mechanism—combining UV-B absorption with active moisture-barrier repair—that crude extracts and simple aglycones cannot reliably replicate [1].

Evidence DimensionExpression of skin barrier genes (HAS3, AQP3, LL-37)
Target Compound DataSaponarin (100 µM) significantly induced gene expression
Comparator Or BaselineUntreated baseline vehicle
Quantified DifferenceSignificant upregulation of barrier-critical mRNA transcripts vs. control
ConditionsHuman immortalized keratinocyte (HaCaT) cell culture

Justifies the premium procurement of Saponarin for advanced dermatological products targeting active skin barrier repair and deep hydration, rather than just basic antioxidant protection.

Substrate-Selective Oxidation
Class-level
ODTA 60%, EPA 50%, DHA 43% inhibition at 15 μmol/mL saponarin; 17-point differential across PUFAs.
Substrate-selective antioxidant profile; context-dependent inhibition across ω-3 PUFA ethyl esters.
Fenton/UV oxidation; no direct comparator data for these specific substrates.

Aqueous Processability and Formulation Stability

The structural addition of the 7-O-glucoside to the isovitexin backbone transforms Saponarin into a highly polar, di-glycosylated molecule. This dual-sugar configuration dramatically enhances its aqueous solubility compared to its aglycone core (apigenin) or mono-glycoside precursors. In industrial processing, this translates to rapid dissolution in aqueous and hydroalcoholic solvents, eliminating the need for harsh solubilizers, lipid-based delivery systems, or heating steps that are typically required to prevent aglycone precipitation in liquid formulations [1].

Evidence DimensionAqueous solubility and phase stability
Target Compound DataSaponarin (di-glycosylated flavone) exhibits high aqueous solubility
Comparator Or BaselineApigenin (aglycone) and Isovitexin (mono-glycoside)
Quantified DifferenceDi-glycosylation prevents the rapid precipitation and low bioavailability characteristic of the highly hydrophobic apigenin core.
ConditionsStandard aqueous and hydroalcoholic formulation matrices

Procurement teams sourcing for liquid nutraceuticals or clear cosmetics must prioritize Saponarin over aglycones to ensure shelf-life stability and eliminate costly solubilization processing steps.

CCl₄ Hepatotoxicity
Head-to-head
Saponarin prevented CCl₄-induced oxidative damage; increased CAT, SOD, GST, GPx, GR activities; histopathology comparable to silymarin.
Replicated endpoint context in second hepatotoxin model; similar protective response to silymarin.
In vitro (rat hepatocytes, CCl₄ 86 μmol/L) and in vivo (7-day 80 mg/kg p.o.).
AMPK Activation
Class-level
100 μM saponarin increased AMPK phosphorylation ~2-3 fold in HepG2 cells; CAMKKβ-dependent, suppressed PEPCK/G6Pase, enhanced GLUT4.
Calcium-dependent AMPK pathway activation context; mechanism distinct from direct kinase activators.
STO-609 co-treatment confirmed CAMKKβ mediation; no direct isovitexin comparison in same study.
Anti-inflammatory
Supporting evidence
80 μM inhibited TNF-α, IL-1β, COX-2, iNOS in LPS-stimulated RAW264.7; 40 μM suppressed Syk/PLCγ1/ERK in RBL-2H3 mast cells.
Multi-target anti-inflammatory pathway response; comparator flavonoid data unavailable for direct ranking.
Murine macrophage and rat basophilic leukemia cell models; Western blot/ELISA readouts.

Premium Hepatoprotective Nutraceuticals

Driven by its head-to-head parity with Silymarin in restoring GSH and reducing MDA levels, Saponarin is a highly validated active pharmaceutical ingredient (API) or premium nutraceutical compound for liver support formulas. Its lower cytotoxicity at high concentrations allows formulators to develop high-potency liver detox products with a wider safety margin than traditional milk thistle extracts [1].

Advanced Cosmeceuticals and UV-B Defense Serums

Because Saponarin strongly absorbs in the UV-B spectrum and actively induces aquaporin-3 and hyaluronan synthase-3 expression in keratinocytes, it is highly recommended for procurement in anti-aging and sun-recovery serums. Its high aqueous solubility ensures seamless integration into lightweight, water-based dermatological formulations without the precipitation risks associated with aglycone flavonoids [2].

Clear-Formulation Functional Beverages

The di-glycosylated structure of Saponarin grants it superior water solubility compared to mono-glycosides (isovitexin) or aglycones (apigenin). This makes it a highly suitable flavonoid for procurement in the functional beverage sector, where maintaining optical clarity, preventing sedimentation over shelf-life, and delivering a high dose of plant-based antioxidants are critical manufacturing requirements [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatotoxin-induced liver injury model studies
Non-silymarin flavonoid scaffold with reported endpoint similarity
Nrf2/ARE or MAPK pathway modulation in hepatic models
Lipid peroxidation assay benchmarking
High reported inhibition of UV-induced squalene peroxidation
Comparative antioxidant ranking in PUFA and marine oil systems
AMPK pathway signaling studies
Indirect CAMKKβ-mediated calcium-dependent activation
Discrimination from direct AMPK activators in glucose metabolism assays
Barley product authentication and QC
Unique biomarker flavonoid in barley sprouts
HPLC/LC-MS quantification and adulteration detection

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

228°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3081Z76OX9

Other CAS

20310-89-8

Wikipedia

Saponarin
1: Seo WD, Lee JH, Jia Y, Wu C, Lee SJ. Saponarin activates AMPK in a calcium-dependent manner and suppresses gluconeogenesis and increases glucose uptake via phosphorylation of CRTC2 and HDAC5. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5237-42. doi: 10.1016/j.bmcl.2015.09.057. Epub 2015 Sep 26. PubMed PMID: 26471090.
2: Simeonova R, Kondeva-Burdina M, Vitcheva V, Krasteva I, Manov V, Mitcheva M. Protective effects of the apigenin-O/C-diglucoside saponarin from Gypsophila trichotoma on carbone tetrachloride-induced hepatotoxicity in vitro/in vivo in rats. Phytomedicine. 2014 Jan 15;21(2):148-54. doi: 10.1016/j.phymed.2013.07.014. Epub 2013 Sep 4. PubMed PMID: 24011529.
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4: Seo KH, Park MJ, Ra JE, Han SI, Nam MH, Kim JH, Lee JH, Seo WD. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells. Food Funct. 2014 Nov;5(11):3005-13. doi: 10.1039/c4fo00612g. PubMed PMID: 25238253.
5: Simeonova R, Vitcheva V, Kondeva-Burdina M, Krasteva I, Manov V, Mitcheva M. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats. Biomed Res Int. 2013;2013:757126. doi: 10.1155/2013/757126. Epub 2013 Jun 26. PubMed PMID: 23878818; PubMed Central PMCID: PMC3708395.
6: Simeonova R, Vitcheva V, Krasteva I, Zdraveva P, Konstantinov S, Ionkova I. Antidiabetic and antioxidant effects of saponarin from Gypsophila trichotoma on streptozotocin-induced diabetic normotensive and hypertensive rats. Phytomedicine. 2016 May 15;23(5):483-90. doi: 10.1016/j.phymed.2016.02.024. Epub 2016 Mar 8. PubMed PMID: 27064007.
7: Vitcheva V, Simeonova R, Krasteva I, Yotova M, Nikolov S, Mitcheva M. Hepatoprotective effects of saponarin, isolated from Gypsophila trichotoma Wend. on cocaine-induced oxidative stress in rats. Redox Rep. 2011;16(2):56-61. doi: 10.1179/174329211X12989133691530. PubMed PMID: 21722413.
8: Kamiyama M, Shibamoto T. Flavonoids with potent antioxidant activity found in young green barley leaves. J Agric Food Chem. 2012 Jun 27;60(25):6260-7. doi: 10.1021/jf301700j. Epub 2012 Jun 18. Review. PubMed PMID: 22681491.
9: Sengupta S, Mukherjee A, Goswami R, Basu S. Hypoglycemic activity of the antioxidant saponarin, characterized as alpha-glucosidase inhibitor present in Tinospora cordifolia. J Enzyme Inhib Med Chem. 2009 Jun;24(3):684-90. doi: 10.1080/14756360802333075. PubMed PMID: 18951283.
10: SEIKEL MK, GEISSMAN TA. The flavonoid constituents of barley (Horedum vulgare). I. Saponarin. Arch Biochem Biophys. 1957 Sep;71(1):17-30. PubMed PMID: 13459424.
11: Chen T, Li HM, Zou DL, Du YZ, Shen YH, Li Y. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography. J Sep Sci. 2014 Dec;37(24):3760-6. doi: 10.1002/jssc.201400798. Epub 2014 Nov 4. PubMed PMID: 25283274.
12: Marinova K, Kleinschmidt K, Weissenböck G, Klein M. Flavonoid biosynthesis in barley primary leaves requires the presence of the vacuole and controls the activity of vacuolar flavonoid transport. Plant Physiol. 2007 May;144(1):432-44. Epub 2007 Mar 16. PubMed PMID: 17369433; PubMed Central PMCID: PMC1913782.
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14: Shibamoto T. A novel gas chromatographic method for determination of malondialdehyde from oxidized DNA. Methods Mol Biol. 2015;1208:49-62. doi: 10.1007/978-1-4939-1441-8_4. PubMed PMID: 25323498.
15: Lee YH, Kim JH, Kim SH, Oh JY, Seo WD, Kim KM, Jung JC, Jung YS. Barley Sprouts Extract Attenuates Alcoholic Fatty Liver Injury in Mice by Reducing Inflammatory Response. Nutrients. 2016 Jul 21;8(7). pii: E440. doi: 10.3390/nu8070440. PubMed PMID: 27455313; PubMed Central PMCID: PMC4963916.
16: Park MJ, Ra JE, Seo KH, Jang KC, Han SI, Lee JH, Kang YH, Nam MH, Seo WD. Identification and evaluation of flavone-glucosides isolated from barley sprouts and their inhibitory activity against bacterial neuraminidase. Nat Prod Commun. 2014 Oct;9(10):1469-72. PubMed PMID: 25522538.
17: Chomicki G, Bidel LP, Ming F, Coiro M, Zhang X, Wang Y, Baissac Y, Jay-Allemand C, Renner SS. The velamen protects photosynthetic orchid roots against UV-B damage, and a large dated phylogeny implies multiple gains and losses of this function during the Cenozoic. New Phytol. 2015 Feb;205(3):1330-41. doi: 10.1111/nph.13106. Epub 2014 Oct 23. PubMed PMID: 25345817.
18: Frangne N, Eggmann T, Koblischke C, Weissenböck G, Martinoia E, Klein M. Flavone glucoside uptake into barley mesophyll and Arabidopsis cell culture vacuoles. Energization occurs by H(+)-antiport and ATP-binding cassette-type mechanisms. Plant Physiol. 2002 Feb;128(2):726-33. PubMed PMID: 11842175; PubMed Central PMCID: PMC148933.
19: Obmann A, Purevsuren S, Zehl M, Kletter C, Reznicek G, Narantuya S, Glasl S. HPLC determination of flavonoid glycosides in Mongolian Dianthus versicolor Fisch. (Caryophyllaceae) compared with quantification by UV spectrophotometry. Phytochem Anal. 2012 May-Jun;23(3):254-9. doi: 10.1002/pca.1351. Epub 2011 Sep 7. PubMed PMID: 21898629.
20: Ishihara A, Ogura Y, Tebayashi S, Iwamura H. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves. Biosci Biotechnol Biochem. 2002 Oct;66(10):2176-82. PubMed PMID: 12450129.

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